molecular formula C11H17NO B1658685 N-butyl-4-methoxyaniline CAS No. 61829-43-4

N-butyl-4-methoxyaniline

Cat. No.: B1658685
CAS No.: 61829-43-4
M. Wt: 179.26 g/mol
InChI Key: OYKKYEHDNXYDHS-UHFFFAOYSA-N
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Description

Contextual Significance of Alkoxy-Substituted Anilines in Organic Chemistry

Alkoxy-substituted anilines represent a fundamentally important class of compounds in organic chemistry. Aniline (B41778) derivatives are widely utilized as precursors and intermediates for a vast array of products, including pharmaceuticals, agrochemicals, dyes, and materials for organic electronic devices. acs.org The presence of an alkoxy group, such as the methoxy (B1213986) group in N-butyl-4-methoxyaniline, significantly influences the electronic properties of the aniline molecule.

The alkoxy group is a strong electron-donating group, which increases the electron density of the aromatic ring. evitachem.com This activation makes the ring highly susceptible to electrophilic substitution reactions. wikipedia.org The amino group is also a powerful activating group. wikipedia.org Together, these substituents primarily direct incoming electrophiles to the ortho and para positions relative to their own locations on the ring, a key principle exploited in synthetic strategy. The amine moiety itself can undergo a variety of transformations, such as acylation, alkylation, and diazotization, the latter of which allows the amine to be converted into many other functional groups. evitachem.comwikipedia.org The development of efficient synthetic methods for preparing specifically substituted anilines remains a crucial area of research, as the placement of substituents is critical for imparting desired biological and physical properties to the final products. acs.org

Scope of Academic Investigation Pertaining to this compound

Academic research pertaining to this compound primarily focuses on its synthesis through advanced catalytic methods. The compound serves as a model substrate for testing the efficacy and scope of new synthetic protocols, particularly in the field of carbon-nitrogen (C-N) bond formation, a cornerstone of many synthetic endeavors.

Detailed research findings have been published on several innovative methods for its preparation:

Nickel-Catalyzed N-Alkylation: One sustainable approach involves the N-alkylation of 4-methoxyaniline with 1-butanol (B46404) using a nickel-based catalytic system. rug.nl This reaction proceeds via a "hydrogen borrowing" strategy, where the alcohol is temporarily oxidized to an aldehyde, which then reacts with the amine to form an imine that is subsequently reduced to the final N-alkylated product. A study from the University of Groningen reported achieving a 78% isolated yield of this compound using a Ni(COD)₂ catalyst with potassium hydroxide (B78521) (KOH) as the base at 140 °C. rug.nl

Copper-Catalyzed C-N Coupling: Another significant area of investigation is the use of copper catalysts for Ullmann-type C-N coupling reactions. Research has demonstrated the synthesis of this compound from 4-bromoanisole (B123540) and butylamine (B146782) in water. thieme-connect.de A notable study utilized a novel catalytic system comprising copper(II) oxide (CuO) and bis(cyclohexanone) oxalyldihydrazone (BCO) as a ligand, with the reaction proceeding under microwave irradiation at 130 °C. thieme-connect.de This method highlights the ongoing effort to develop chemical reactions in environmentally benign solvents like water. thieme-connect.de

The characterization of this compound is routinely performed using modern spectroscopic techniques. evitachem.com Specific proton nuclear magnetic resonance (¹H NMR) data has been reported as: δ = 6.81–6.76 (m, 2 H), 6.62–6.58 (m, 2 H), 3.76 (s, 3 H), 3.08 (t, J = 7.0 Hz, 2 H), 1.66–1.56 (m, 2 H), 1.50–1.41 (m, 2 H), 0.98 (t, J = 7.3 Hz, 3 H). thieme-connect.de

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 61829-43-4
Molecular Formula C₁₁H₁₇NO
Molecular Weight 179.26 g/mol
IUPAC Name This compound
InChI Key OYKKYEHDNXYDHS-UHFFFAOYSA-N

Table 2: Selected Research Findings on the Synthesis of this compound

Catalytic SystemReactantsConditionsYieldResearch Focus
Nickel-Catalyzed 4-methoxyaniline, 1-butanolNi(COD)₂, KOH, 140 °C, 18 h78%Sustainable "hydrogen borrowing" strategy
Copper-Catalyzed 4-bromoanisole, ButylamineCuO, BCO, KOH, 130 °C, 5 minGoodUllmann-type C-N coupling in water under microwave irradiation

Properties

CAS No.

61829-43-4

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

N-butyl-4-methoxyaniline

InChI

InChI=1S/C11H17NO/c1-3-4-9-12-10-5-7-11(13-2)8-6-10/h5-8,12H,3-4,9H2,1-2H3

InChI Key

OYKKYEHDNXYDHS-UHFFFAOYSA-N

SMILES

CCCCNC1=CC=C(C=C1)OC

Canonical SMILES

CCCCNC1=CC=C(C=C1)OC

Origin of Product

United States

Synthetic Methodologies for N Butyl 4 Methoxyaniline

Reductive Amination and Related Hydrogenation Pathways

Reductive amination is a cornerstone of amine synthesis, providing a direct route to secondary amines by reacting a primary amine with a carbonyl compound in the presence of a reducing agent. bu.edu This process typically involves the initial formation of an imine intermediate, which is then reduced to the target amine. chegg.com

Catalytic hydrogenation represents an efficient method for the reduction step in a reductive amination sequence. One notable protocol for the synthesis of N-butyl-4-methoxyaniline involves the reaction of 4-methoxyaniline (p-anisidine) with butanal. In this pathway, the initial condensation forms an N-butylidene-4-methoxyaniline intermediate, which is subsequently reduced. A documented high-yield synthesis utilizes a catalyst system of palladium on activated charcoal in conjunction with ammonium (B1175870) formate (B1220265) as the hydrogen source. lookchem.com This transfer hydrogenation approach is effective and avoids the need for high-pressure hydrogen gas.

Table 1: Catalytic Hydrogenation for this compound Synthesis

Reactant 1 Reactant 2 Catalyst System Hydrogen Source Product Reported Yield

Reductive alkylation provides a broader category of reactions for forming secondary amines. A related strategy involves the reductive alkylation of nitriles with aldehydes. nih.gov While not a direct synthesis starting from p-anisidine (B42471), this method highlights the versatility of reductive processes in creating N-alkyl bonds. For instance, the reaction of benzonitrile (B105546) with various aldehydes in the presence of a cobalt-based catalyst proceeds smoothly. nih.gov Research has shown that electron-donating substituents on the aromatic ring, such as a methoxy (B1213986) group, are well-tolerated and can lead to high product yields. nih.gov For example, the reaction of benzonitrile with 4-methoxybenzaldehyde (B44291) resulted in a 96% yield of the corresponding secondary amine, demonstrating the efficiency of this method for methoxy-substituted structures. nih.gov

Cross-Coupling Strategies for Carbon-Nitrogen Bond Formation

Transition metal-catalyzed cross-coupling reactions have become powerful tools for constructing C-N bonds, offering an alternative to reductive amination. These methods typically couple an aryl halide or a related electrophile with an amine.

Copper-catalyzed C-N bond formation, historically known as the Ullmann condensation, is a viable method for the amination of aryl halides. This approach would involve the reaction of an appropriate 4-substituted anisole, such as 4-bromoanisole (B123540) or 4-iodoanisole (B42571), with butylamine (B146782) in the presence of a copper catalyst. Modern advancements in this area include the copper-catalyzed amination of arylboronates with hydroxylamines, which expands the scope of accessible aniline (B41778) compounds. nih.gov These reactions provide a pathway to N-alkylanilines under specific catalytic conditions.

Palladium-catalyzed C-N cross-coupling, most notably the Buchwald-Hartwig amination, is a highly versatile and widely used method for synthesizing arylamines. This reaction allows for the coupling of aryl halides or triflates with a broad range of amines, including primary alkylamines like butylamine. The synthesis of this compound via this method would involve reacting 4-bromoanisole, 4-chloroanisole, or 4-iodoanisole with butylamine. The reaction is facilitated by a palladium catalyst, typically in combination with a specialized phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for achieving high activity and selectivity. nih.gov Palladium catalysis is also employed in various other synthetic transformations, including the synthesis of complex heterocyclic structures and functionalized indolines. nsf.govnih.govunipi.it

Table 2: Representative Conditions for Palladium-Mediated Amination

Aryl Halide Amine Catalyst Precursor Ligand Base

Innovative Synthetic Approaches for this compound and Related Structures

Research continues to uncover novel and more sustainable methods for the synthesis of N-alkyl anilines. One innovative approach involves the use of more earth-abundant metal catalysts. For example, an iron-catalyzed method has been developed for the synthesis of N-methylanilines from arenes using an electrophilic aminating reagent. chemistryviews.org This process utilizes an environmentally benign iron(II) salt as the catalyst and can be performed under mild conditions. chemistryviews.org Such strategies, focusing on direct C-H amination, represent a significant step forward in synthetic efficiency by avoiding the pre-functionalization of the aromatic ring.

Another area of innovation lies in the development of novel heterocyclic compounds that are structurally related to anilines. The synthesis of heterocyclic N-oxides, for instance, has emerged as a significant field due to their diverse applications. mdpi.comnih.gov These synthetic methods often involve cyclization reactions that directly incorporate the N-oxide functionality, providing access to complex molecular architectures. mdpi.com

Hydroamination Techniques for Hindered Amine Access

Hydroamination involves the addition of an N-H bond across a carbon-carbon or carbon-oxygen double bond. For the synthesis of this compound, a particularly effective hydroamination approach is the reductive amination of an aldehyde. This process involves the reaction of 4-methoxyaniline with butyraldehyde (B50154) to form an intermediate imine, which is then reduced in situ to the desired secondary amine. This method is highly versatile and can be catalyzed by a range of transition metals.

Cobalt-Catalyzed Reductive Amination:

Recent research has highlighted the efficacy of cobalt-based catalysts in the reductive amination of aldehydes and ketones, presenting an earth-abundant and cost-effective alternative to precious metal catalysts. In a reaction analogous to the synthesis of this compound, cobalt-containing composites have been successfully employed for the reductive amination of p-methoxybenzaldehyde with n-butylamine. acs.org These reactions typically proceed under a hydrogen atmosphere, where the catalyst facilitates both the initial condensation and the subsequent hydrogenation of the imine intermediate.

The general reaction scheme is as follows:

4-Methoxyaniline reacts with butyraldehyde to form an N-(4-methoxyphenyl)but-1-en-1-imine intermediate.

The cobalt catalyst, in the presence of hydrogen gas, reduces the imine to this compound.

Quantitative yields for similar reactions have been achieved at elevated temperatures and pressures, demonstrating the potential for high efficiency. acs.org For instance, the amination of p-methoxybenzaldehyde with n-butylamine using cobalt-based composites resulted in yields of 72–96% at 100 °C and 100 bar of H₂ pressure.

Table 1: Conditions for Cobalt-Catalyzed Reductive Amination (Analogous System)
CatalystSubstratesTemperature (°C)Pressure (bar H₂)Yield (%)Reference
Co-containing compositep-Methoxybenzaldehyde + n-Butylamine150150Quantitative acs.org
Co-containing compositep-Methoxybenzaldehyde + n-Butylamine10010072-96

Nitrogen Insertion Reactions Utilizing 4-Methoxyaniline Precursors

Nitrogen insertion reactions, particularly those involving catalytic C-H amination, represent a state-of-the-art strategy for forming C-N bonds by directly functionalizing a carbon-hydrogen bond. This approach offers high atom economy as it avoids the need for pre-functionalized substrates. For the synthesis of this compound, a hypothetical nitrogen insertion pathway would involve the direct amination of a C-H bond in a butyl chain attached to the methoxyphenyl group.

Conceptual Pathway via C-H Amination:

A plausible precursor for such a reaction would be 1-butyl-4-methoxybenzene. The goal would be to selectively functionalize a C-H bond on the butyl group with an amino group derived from a nitrogen source. This is often achieved through the in-situ generation of a reactive nitrene species, which is then directed to a specific C-H bond by a transition metal catalyst.

The general mechanism for a rhodium-catalyzed C-H amination, for example, involves the formation of a metal-nitrenoid intermediate. This highly reactive species can then undergo a concerted insertion into a C-H bond. While direct intermolecular C-H amination of unactivated alkanes remains a significant challenge, intramolecular versions of this reaction are well-established.

A conceptual intermolecular approach for this compound could be envisioned as follows:

A suitable catalyst, for example, based on rhodium or iridium, would react with a nitrogen source (e.g., an azide (B81097) or a hydroxylamine (B1172632) derivative) to form a metal-nitrene complex.

This complex would then react with a precursor such as 1-butyl-4-methoxybenzene, where the catalyst would facilitate the insertion of the nitrene into a C-H bond of the butyl group. Subsequent transformation of the inserted nitrogen functionality would lead to the final product.

Chemical Reactivity and Mechanistic Investigations of N Butyl 4 Methoxyaniline and Its Functional Analogues

Chemical Transformations Involving the Aromatic Amine Moiety

The reactivity of the aromatic amine portion of N-butyl-4-methoxyaniline is largely dictated by the electron-donating nature of both the methoxy (B1213986) and the N-butylamino groups. These substituents activate the benzene (B151609) ring towards electrophilic attack and provide a site for nucleophilic reactions at the nitrogen atom.

Electrophilic Aromatic Substitution Reactions

The methoxy (-OCH₃) and N-butylamino (-NHC₄H₉) groups are ortho-, para-directing and activating substituents for electrophilic aromatic substitution. scispace.com This is due to their ability to donate electron density to the benzene ring through resonance, stabilizing the arenium ion intermediate formed during the reaction. scispace.com Common electrophilic aromatic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions. wikipedia.org

Halogenation: The reaction of anilines with bromine water typically results in the formation of a 2,4,6-tribromoaniline (B120722) precipitate at room temperature, indicating the high reactivity of the ring. scispace.com For this compound, selective halogenation at the positions ortho to the amino group is expected. A method for the selective para-bromination or ortho-chlorination of N,N-dialkylanilines involves the temporary oxidation of the aniline (B41778) to the corresponding N-oxide, followed by treatment with thionyl bromide or thionyl chloride. nih.gov

Nitration: The direct nitration of anilines can be complex. In strongly acidic conditions, the amino group can be protonated to form an anilinium ion, which is a meta-directing and deactivating group. scispace.com This can lead to a mixture of products. For instance, the nitration of p-anisidine (B42471) can be achieved by first acetylating the amine to protect it, followed by nitration and subsequent hydrolysis of the acetyl group. orgsyn.org A similar strategy could be employed for this compound to achieve selective nitration. Direct nitration of para-substituted anilines to yield the meta-nitro product has also been reported. google.com

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are fundamental reactions for forming carbon-carbon bonds on aromatic rings. wikipedia.org However, the amino group of anilines can react with the Lewis acid catalyst (e.g., AlCl₃), deactivating it and preventing the reaction. libretexts.org This complication makes Friedel-Crafts reactions with anilines challenging. For Friedel-Crafts acylation of anilides, alternative catalysts have been developed to overcome this issue. googleapis.com

ReactionReagentsExpected Major Product(s) for this compoundKey Considerations
BrominationBr₂ in H₂O or organic solvent2-Bromo-N-butyl-4-methoxyaniline and/or 2,6-Dibromo-N-butyl-4-methoxyanilineHigh reactivity may lead to polybromination. scispace.com
NitrationHNO₃, H₂SO₄Mixture of ortho- and meta-nitro products due to protonation of the amine. scispace.comProtection of the amino group is often required for selective substitution. orgsyn.org
Friedel-Crafts AcylationAcyl chloride, AlCl₃Reaction is generally not feasible due to catalyst deactivation by the amino group. libretexts.orgAlternative catalysts or protection of the amine are necessary. googleapis.com

Nucleophilic Reactions at the Nitrogen Center

The lone pair of electrons on the nitrogen atom of this compound allows it to act as a nucleophile. It can react with various electrophiles, such as alkyl halides, in nucleophilic substitution reactions.

N-Alkylation: The reaction of anilines with alkyl halides is a common method for the synthesis of N-alkylated anilines. tsijournals.com This is a nucleophilic aliphatic substitution reaction where the aniline nitrogen attacks the electrophilic carbon of the alkyl halide. masterorganicchemistry.com However, the product of the initial alkylation, a secondary amine, is often more nucleophilic than the starting primary amine, which can lead to over-alkylation and the formation of tertiary amines and quaternary ammonium (B1175870) salts. tsijournals.com The reaction of this compound with an alkyl halide would be expected to yield a tertiary amine. The use of copper-chromite nanocatalysts has been shown to facilitate the N-alkylation of anilines with alcohols. tsijournals.com

ElectrophileReaction TypeExpected Product with this compound
Alkyl Halide (e.g., CH₃I)Nucleophilic Substitution (Sₙ2)N-butyl-N-methyl-4-methoxyaniline
Acyl Chloride (e.g., CH₃COCl)Nucleophilic Acyl SubstitutionN-butyl-N-(4-methoxyphenyl)acetamide

Reactions Involving the N-Alkyl Substituent

The N-butyl group of this compound can also participate in chemical transformations, most notably through the functionalization of its C-H bonds.

Carbon-Hydrogen (C-H) Functionalization Strategies (e.g., Rhodium Carbenoid Insertion)

Rhodium-catalyzed C-H functionalization has emerged as a powerful tool in organic synthesis. nih.gov In the context of N-alkylanilines, rhodium carbenoids can undergo insertion into the N-H bond. While this compound does not have an N-H bond, related strategies can be envisioned for the C-H bonds of the butyl group. Ruthenium-based catalysts have also been extensively studied for C-H bond functionalization, including arylation, alkenylation, and annulation reactions. mdpi.com

Redox Behavior and Electron Transfer Mechanisms in Derivatives

The electron-rich nature of this compound and its derivatives makes them susceptible to oxidation. The redox properties are influenced by the substituents on the aromatic ring and the nitrogen atom. The electrochemical behavior of substituted anilines has been studied, and a correlation between their oxidation potentials and substituent effects has been established. nih.gov For instance, the electrochemical oxidation of N-substituted-4-piperidone curcumin (B1669340) analogs, which share some structural similarities, has been shown to be an irreversible, diffusion-controlled process. nih.gov

Mechanistic Insights into Catalytic Reactions

This compound and its analogues can be involved in various catalytic processes, either as substrates or as ligands for metal catalysts. The N-alkylation of anilines with alcohols, for example, can be catalyzed by ruthenium complexes through a hydrogen autotransfer mechanism. rsc.org This process involves the initial dehydrogenation of the alcohol to an aldehyde, followed by condensation with the aniline to form an imine, which is then hydrogenated to the N-alkylated product. rsc.org Mechanistic investigations suggest that for the methylation of anilines with methanol (B129727) catalyzed by cyclometalated ruthenium complexes, the β-hydride elimination of methanol is the rate-determining step. rsc.org

Role in Organocatalytic Systems (e.g., Prolinamide-based catalysis)

In the realm of organocatalysis, this compound and its functional analogues serve as competent nucleophiles in asymmetric reactions, particularly in prolinamide-based catalytic systems. Prolinamide catalysts are known to activate α,β-unsaturated carbonyl compounds towards nucleophilic attack through the formation of an enamine intermediate. The subsequent reaction with a nucleophile, such as an aniline derivative, allows for the enantioselective formation of carbon-nitrogen bonds.

The role of this compound in these systems is primarily that of a nucleophile in reactions like the asymmetric aza-Michael addition. beilstein-journals.orgnih.gov The general mechanism involves the activation of the aniline by the catalyst, often through hydrogen bonding, which enhances its nucleophilicity. beilstein-journals.orgnih.gov The catalyst then directs the stereochemical outcome of the addition to an electrophile, such as a chalcone. beilstein-journals.org The steric and electronic properties of the N-aryl substituents on the aniline can significantly impact the reaction's efficiency and stereoselectivity. nih.govnih.gov The N-butyl group on this compound introduces moderate steric bulk, which can influence the approach to the catalyst-substrate complex. The electron-donating nature of the 4-methoxy group enhances the nucleophilicity of the nitrogen atom, which can lead to higher reaction rates compared to unsubstituted or electron-deficient anilines.

While specific studies focusing exclusively on this compound in prolinamide-based catalysis are not extensively documented, the principles of asymmetric aza-Michael reactions with similar N-alkylanilines provide a strong basis for understanding its behavior. The interplay between the catalyst, the aniline derivative, and the electrophile is a subject of ongoing research to refine the catalyst design for optimal stereocontrol. nih.govresearchgate.net

Table 1: Key Factors Influencing Prolinamide-based Catalysis with Aniline Derivatives

FactorInfluence on Reactivity and Stereoselectivity
Catalyst Structure The steric and electronic properties of the prolinamide catalyst are crucial for enantiocontrol.
Aniline Substituents Electron-donating groups on the aniline (like the 4-methoxy group) increase nucleophilicity and reaction rate. Steric bulk (like the N-butyl group) can affect the approach to the active site, influencing stereoselectivity. nih.govnih.gov
Electrophile Structure The nature of the Michael acceptor (e.g., α,β-unsaturated ketones, esters) influences the reaction kinetics and the stability of the transition state.
Reaction Conditions Solvent, temperature, and the presence of additives can significantly impact the catalytic cycle and the final outcome of the reaction.

Metal-Catalyzed Processes (e.g., Copper catalysis in C-N bond formation)

This compound is a key substrate in metal-catalyzed carbon-nitrogen bond-forming reactions, with copper-catalyzed processes being particularly prominent. mdpi.commdpi.com These reactions, often referred to as Ullmann or Goldberg-type reactions, are fundamental for the synthesis of N-arylated compounds. The copper catalyst facilitates the coupling of the secondary amine with an aryl halide.

The mechanism of copper-catalyzed N-arylation typically involves the formation of a copper-amide intermediate from the reaction of the amine with a copper(I) salt. acs.org This intermediate then undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the C-N bond and regenerate the active copper catalyst. acs.org The choice of ligand for the copper catalyst is critical and can significantly influence the reaction's efficiency and substrate scope. nih.gov Ligands such as diamines, amino acids, and phenanthrolines have been shown to be effective. nih.govresearchgate.net

Kinetic studies have revealed that the rate-determining step can be the activation of the aryl halide by the copper(I)-amidate complex. acs.org The electronic nature of the substituents on both the aniline and the aryl halide plays a significant role. The electron-rich nature of this compound, due to the 4-methoxy group, enhances its reactivity in these coupling reactions. chemrxiv.org

Table 2: Representative Copper-Catalyzed N-Arylation Reactions with Aniline Derivatives

Amine SubstrateAryl HalideCatalyst/LigandBaseSolventYield (%)
AnilineIodobenzeneCuI / 1,10-PhenanthrolineK₂CO₃DMF85
N-Methylaniline4-ChlorotolueneCuI / N,N'-DimethylethylenediamineK₃PO₄Toluene92
p-Anisidine1-Bromo-4-nitrobenzeneCuI / L-ProlineK₂CO₃DMSO88
N-Ethylaniline1-Iodo-3-methoxybenzeneCu₂O / SalicylaldoximeCs₂CO₃Dioxane78

Note: This table presents generalized data for illustrative purposes based on typical conditions reported in the literature for copper-catalyzed N-arylation of aniline derivatives. Specific yields for this compound would require dedicated experimental investigation.

Reactions with Quinone Systems and Imino Group Incorporation

This compound readily reacts with quinone systems, which are electrophilic α,β-unsaturated ketones. wikipedia.orgchemicalbook.com A common reaction is the nucleophilic addition of the aniline to the quinone ring, often followed by oxidation. In the case of 1,4-benzoquinone, the reaction with anilines can lead to the formation of 2,5-bis(arylamino)-1,4-benzoquinones. researchgate.netnih.gov This transformation involves a formal incorporation of the imino group of the aniline into the newly formed product.

The reaction mechanism is believed to proceed through a Michael-type addition of the aniline to the 1,4-benzoquinone. researchgate.net This initial addition forms a hydroquinone (B1673460) intermediate, which is then oxidized, often by another molecule of the starting quinone, to the corresponding amino-substituted quinone. A second Michael addition and subsequent oxidation can then occur to yield the 2,5-disubstituted product. researchgate.net The reaction is typically selective for the 2,5-positions due to electronic factors. researchgate.net

The resulting bis(arylamino)benzoquinones are highly conjugated systems and often exhibit interesting electronic and photophysical properties. beilstein-journals.orgmdpi.comfigshare.com The specific nature of the N-butyl and 4-methoxy substituents on the aniline will influence the electronic properties of the final product. These reactions are valuable for the synthesis of a variety of functional dyes and biologically active molecules. nih.govrsc.org Quinones are known to react with various nucleophiles, and the reaction with anilines is a well-established method for their functionalization. organic-chemistry.orgscielo.brresearchgate.net The reactivity of quinones can be influenced by photochemical methods, which can generate highly reactive intermediates like quinone methides. rsc.orgnih.gov

Table 3: Products from the Reaction of Anilines with 1,4-Benzoquinone

Aniline DerivativeProduct
Aniline2,5-Dianilino-1,4-benzoquinone
p-Toluidine2,5-Bis(p-toluidino)-1,4-benzoquinone
p-Anisidine2,5-Bis(p-methoxyanilino)-1,4-benzoquinone
This compound 2,5-Bis(N-butyl-4-methoxyanilino)-1,4-benzoquinone

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of N-butyl-4-methoxyaniline. By analyzing the behavior of atomic nuclei in a magnetic field, ¹H NMR provides information about the chemical environment of protons, while ¹³C NMR maps the carbon skeleton.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to the protons of the butyl group and the methoxyphenylamine moiety. The aromatic protons on the aniline (B41778) ring typically appear as two distinct doublets in the range of δ 6.6-6.8 ppm, characteristic of a 1,4-disubstituted benzene (B151609) ring. The methoxy (B1213986) group protons (-OCH₃) are expected to produce a sharp singlet at approximately δ 3.7 ppm.

The protons of the N-butyl group would exhibit characteristic splitting patterns and chemical shifts. The two protons on the nitrogen-adjacent methylene (B1212753) group (-N-CH₂-) would likely appear as a triplet around δ 3.0-3.1 ppm. The subsequent methylene groups would resonate further upfield, with the terminal methyl group (-CH₃) appearing as a triplet near δ 0.9 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic (C₆H₄)6.6 - 6.8Doublet, Doublet
Methoxy (O-CH₃)~ 3.7Singlet
N-Methylene (N-CH₂)3.0 - 3.1Triplet
Methylene (-CH₂-CH₂-CH₃)1.5 - 1.6Multiplet
Methylene (-CH₂-CH₃)1.3 - 1.4Multiplet
Methyl (-CH₃)~ 0.9Triplet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

In the ¹³C NMR spectrum, each unique carbon atom in this compound will produce a distinct signal. The aromatic carbons are expected in the δ 114-153 ppm region. The carbon atom bonded to the oxygen of the methoxy group is typically the most deshielded aromatic carbon, appearing around δ 152 ppm, while the carbon attached to the nitrogen atom appears at approximately δ 142 ppm. The methoxy carbon (-OCH₃) itself would give a signal around δ 55-56 ppm. The carbons of the butyl chain will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
Aromatic C-O~ 152
Aromatic C-N~ 142
Aromatic C-H114 - 115
Methoxy (O-CH₃)55 - 56
N-Methylene (N-CH₂)~ 44
Methylene (-CH₂-CH₂-CH₃)~ 32
Methylene (-CH₂-CH₃)~ 20
Methyl (-CH₃)~ 14

Two-Dimensional NMR Techniques

To definitively assign the proton and carbon signals and confirm the connectivity within the this compound molecule, two-dimensional (2D) NMR techniques are employed. Correlation Spectroscopy (COSY) experiments establish proton-proton couplings, which would clearly show the correlations between the adjacent methylene groups of the butyl chain.

Furthermore, Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton signal with its directly attached carbon atom. This technique is invaluable for unambiguously assigning the signals for the CH, CH₂, and CH₃ groups in both the aliphatic chain and the aromatic ring. For instance, the proton signal at ~3.0 ppm would show a cross-peak with the carbon signal at ~44 ppm, confirming the N-CH₂ group.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing information on the functional groups present. Fourier Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques used for this purpose.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by several key absorption bands. The N-H stretching vibration of the secondary amine is expected to appear as a moderate band in the region of 3350-3450 cm⁻¹. The C-H stretching vibrations of the aromatic ring are observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the butyl group appear just below 3000 cm⁻¹.

Other significant peaks include the aromatic C=C stretching vibrations around 1510-1610 cm⁻¹. The C-N stretching vibration is typically found in the 1250-1350 cm⁻¹ region. The prominent C-O stretching of the methoxy group is expected to produce a strong band near 1240 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).

Table 3: Predicted FT-IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch3350 - 3450Medium
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 2960Strong
Aromatic C=C Stretch1510 - 1610Medium-Strong
C-N Stretch1250 - 1350Medium
Asymmetric C-O Stretch~ 1240Strong
Symmetric C-O Stretch~ 1040Strong

Mass Spectrometry for Molecular Fingerprinting

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and elucidating the structure of this compound by analyzing the mass-to-charge ratio (m/z) of its ions. Different ionization and analysis methods provide complementary information for a complete molecular fingerprint.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar and thermally labile molecules like this compound. In positive ion mode, the molecule readily protonates at the secondary amine nitrogen to form the pseudomolecular ion [M+H]⁺. This technique is crucial for confirming the molecular mass of the compound.

Analysis of the parent compound, 4-methoxyaniline, using ESI-MS reveals a protonated molecular ion [M+H]⁺ at an m/z corresponding to its exact mass (124.07 g/mol ). massbank.eumassbank.eu For this compound, with a molecular formula of C₁₁H₁₇NO and an exact mass of 179.1310 g/mol , the expected primary ion in ESI-MS would be the [M+H]⁺ ion at m/z 180.1383. lookchem.com Further fragmentation induced by collision-induced dissociation (CID) can provide structural insights.

Table 1: Predicted ESI-MS Fragmentation Data for this compound

Ion Predicted m/z Description
[M+H]⁺ 180.1383 Protonated molecular ion
[M-C₄H₈+H]⁺ 124.0757 Loss of butene via McLafferty-type rearrangement

Data is predicted based on the chemical structure and common fragmentation pathways for similar compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique for separating and identifying volatile and semi-volatile compounds. nih.govfrontiersin.org this compound, being amenable to volatilization, can be effectively analyzed by this method. The gas chromatograph separates the compound from any impurities, and the mass spectrometer provides a characteristic electron ionization (EI) mass spectrum.

The EI mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint. For this compound, the molecular ion (M⁺) peak would be observed at m/z 179. The fragmentation is typically dominated by cleavage of the bond beta to the aromatic ring (alpha to the nitrogen atom), leading to the loss of a propyl radical.

Table 2: Predicted Major Ions in the EI Mass Spectrum of this compound

Predicted m/z Relative Intensity Proposed Fragment
179 Moderate Molecular Ion [C₁₁H₁₇NO]⁺
136 High [M - C₃H₇]⁺ (Loss of propyl radical)
122 Moderate [M - C₄H₉]⁺ (Loss of butyl radical)

Fragmentation patterns are predicted based on established principles of mass spectrometry for aromatic amines.

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous confirmation of the elemental composition of this compound. nih.gov Unlike unit-mass resolution instruments, HRMS instruments like Time-of-Flight (TOF) or Orbitrap analyzers can measure mass-to-charge ratios with very high precision (typically to four or more decimal places).

This capability allows for the determination of the exact mass of the molecular ion, which can then be used to calculate a single, unique elemental formula. For this compound, the theoretical exact mass of the neutral molecule is 179.131014 g/mol . lookchem.com An HRMS measurement confirming this mass (or that of its protonated form, [M+H]⁺, at 180.138289) within a narrow mass tolerance (e.g., < 5 ppm) provides definitive evidence for the chemical formula C₁₁H₁₇NO.

Table 3: HRMS Data for this compound

Species Chemical Formula Theoretical Exact Mass (m/z)
[M] C₁₁H₁₇NO 179.131014
[M+H]⁺ C₁₁H₁₈NO⁺ 180.138289

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.

While a specific crystal structure for this compound is not publicly documented, analysis of closely related aniline derivatives provides insight into the expected structural features. For example, the crystal structure of 4-Methoxy-N-(4-nitrobenzyl)aniline shows that the methoxy group lies nearly coplanar with its attached benzene ring. nih.gov The nitrogen atom typically adopts a trigonal planar or shallow pyramidal geometry. In the solid state of this compound, one would expect to observe intermolecular N-H···O or N-H···π hydrogen bonds, which would play a significant role in stabilizing the crystal lattice. nih.gov

Table 4: Expected Crystallographic Parameters for an Aniline Derivative

Parameter Description Expected Value/Information
Crystal System The symmetry group of the crystal lattice. e.g., Monoclinic, Orthorhombic
Space Group Describes the symmetry of the unit cell. e.g., P2₁/c
Unit Cell Dimensions (a, b, c, α, β, γ) The dimensions and angles of the unit cell. Measured in Å and degrees.
Bond Lengths The distance between atomic nuclei. C-N, C-O, C-C bond lengths consistent with sp² and sp³ hybridization.
Bond Angles The angle between adjacent chemical bonds. Angles around the aromatic ring (~120°), and the N- and O- substituents.

This table represents the type of data obtained from an X-ray crystallography experiment, based on findings for similar molecules. nih.govresearchgate.net

Chromatographic Separation Techniques

Chromatographic methods are essential for isolating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the purity of this compound and for its preparative isolation. sielc.com Due to the aromatic ring and moderate polarity of the molecule, reversed-phase HPLC (RP-HPLC) is the most suitable mode of separation.

In a typical RP-HPLC setup, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase, commonly a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The purity of the sample is determined by integrating the peak area of the analyte and comparing it to the total area of all peaks in the chromatogram. UV detection is highly effective for this compound due to the strong absorbance of the substituted benzene ring, typically monitored at a wavelength around 280 nm. sielc.com

Table 5: Representative HPLC Method Parameters for Analysis of this compound

Parameter Condition
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with Acetonitrile/Water mixture
Detection UV-Vis Diode Array Detector (DAD) at 280 nm
Flow Rate 1.0 mL/min

These parameters represent a standard starting point for method development for a compound of this type.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography is a fundamental and highly effective technique for monitoring the progress of chemical reactions, such as the N-alkylation of 4-methoxyaniline (p-anisidine) to form this compound. This method allows for the rapid, qualitative assessment of the presence of starting materials, intermediates, and the final product in a reaction mixture.

The separation on a TLC plate is based on the principle of differential partitioning of the components of a mixture between a stationary phase (typically silica (B1680970) gel) and a mobile phase (an organic solvent or a mixture of solvents). The polarity of the compounds plays a crucial role; more polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf value). Conversely, less polar compounds have a greater affinity for the mobile phase and travel further, exhibiting a higher Rf value.

In the synthesis of this compound from 4-methoxyaniline, the starting material, 4-methoxyaniline, is more polar than the N-butylated product due to the presence of the primary amine group. As the reaction proceeds, the consumption of the more polar starting material and the appearance of the less polar product can be visualized on the TLC plate.

Solvent System Selection: The choice of an appropriate solvent system (eluent) is critical for achieving good separation of the spots on the TLC plate. For aromatic amines like this compound, a mixture of a non-polar solvent and a moderately polar solvent is often employed. A common starting point for such compounds is a mixture of hexane (B92381) and ethyl acetate (B1210297). The ratio of these solvents can be adjusted to optimize the separation and achieve Rf values that are ideally between 0.3 and 0.7 for the compounds of interest. For instance, a higher proportion of ethyl acetate (the more polar component) will increase the eluting power of the mobile phase, causing all compounds to travel further up the plate (higher Rf values).

Visualization: Since this compound and its precursors are typically colorless, visualization techniques are necessary to observe the separated spots. A common non-destructive method is the use of a UV lamp, as aromatic compounds often absorb UV light and appear as dark spots on a fluorescent TLC plate. Destructive methods involving staining reagents can also be used. For amines, specific staining agents can provide colored spots, aiding in their identification.

Data Interpretation: By spotting the reaction mixture alongside the starting material and, if available, a pure sample of the product, the progress of the reaction can be effectively monitored. The disappearance of the starting material spot and the appearance and intensification of the product spot indicate the conversion.

Compound Relative Polarity Expected Rf Value
4-Methoxyaniline (Starting Material)More PolarLower
This compound (Product)Less PolarHigher

Elemental Analysis

Elemental analysis is a crucial analytical technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, oxygen, etc.) in a compound. This information is vital for confirming the empirical and molecular formula of a newly synthesized compound like this compound.

The molecular formula for this compound is C₁₁H₁₇NO. lookchem.com Based on this formula, the theoretical elemental composition can be calculated using the atomic masses of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), nitrogen (14.01 g/mol ), and oxygen (16.00 g/mol ).

Theoretical Elemental Composition of this compound (C₁₁H₁₇NO):

To calculate the theoretical percentages:

Molecular Weight: (11 * 12.01) + (17 * 1.008) + (1 * 14.01) + (1 * 16.00) = 132.11 + 17.136 + 14.01 + 16.00 = 179.256 g/mol

% Carbon (C): (132.11 / 179.256) * 100 ≈ 73.70%

% Hydrogen (H): (17.136 / 179.256) * 100 ≈ 9.56%

% Nitrogen (N): (14.01 / 179.256) * 100 ≈ 7.82%

% Oxygen (O): (16.00 / 179.256) * 100 ≈ 8.93%

Experimental Determination: Experimentally, the elemental analysis is typically performed using an automated elemental analyzer. A small, precisely weighed sample of the purified compound is combusted at high temperatures. The resulting combustion gases (CO₂, H₂O, N₂, etc.) are then separated and quantified by detectors, allowing for the determination of the elemental percentages.

The experimentally determined values are then compared to the theoretical percentages. A close agreement between the experimental and theoretical values, typically within a ±0.4% tolerance, provides strong evidence for the proposed molecular formula and the purity of the synthesized compound.

Element Theoretical Percentage (%) Experimental Percentage (%)
Carbon (C)73.70(Value to be determined experimentally)
Hydrogen (H)9.56(Value to be determined experimentally)
Nitrogen (N)7.82(Value to be determined experimentally)
Oxygen (O)8.93(Value to be determined experimentally)

After a comprehensive search for scientific literature, it has been determined that there is a lack of specific, published research data for the compound "this compound" corresponding to the detailed computational and theoretical chemistry perspectives requested in the article outline.

The user's instructions require a thorough and scientifically accurate article focusing solely on this compound, structured around a precise outline that includes:

Density Functional Theory (DFT) for Molecular Optimization and Conformational Analysis: Specific findings and data tables related to the optimized geometry and conformational landscape of this compound.

Ab Initio Methods and Basis Set Selection: Details on the application of these methods to the specified molecule.

Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps: Calculated energy values and analyses for this compound.

Natural Bonding Orbital (NBO) Analysis: Detailed findings from NBO calculations on this compound.

Reactivity Descriptors and Electrostatic Potential: Specific data and maps illustrating the reactivity of this compound.

While general principles of these computational methods and studies on related molecules (such as p-anisidine (B42471) or other aniline derivatives) are available, no scholarly articles could be found that provide the necessary specific data points, detailed research findings, or data tables for this compound itself.

To adhere to the strict requirements of scientific accuracy and the explicit focus on only the target compound, it is not possible to generate the requested article. Creating such content without supporting research would constitute a fabrication of data and would not meet the standards of a factual and authoritative response.

Computational and Theoretical Chemistry Perspectives

Molecular Descriptors (e.g., Topological Polar Surface Area, Rotatable Bonds, Hydrogen Bond Counts)

Molecular descriptors are numerical values that characterize the properties of a molecule. These descriptors are calculated from the molecular structure and are used in computational chemistry and cheminformatics to predict the physicochemical properties and biological activity of compounds. For N-butyl-4-methoxyaniline, key molecular descriptors provide insight into its structural characteristics, which can influence its behavior in chemical and biological systems.

The topological polar surface area (TPSA) is a descriptor that quantifies the surface area of a molecule that arises from polar atoms, primarily oxygen and nitrogen, and their attached hydrogens. wikipedia.orgresearchgate.netopeneducationalberta.ca It is a useful parameter for predicting the transport properties of drugs, including their absorption and ability to permeate cell membranes. wikipedia.orgresearchgate.net

The number of rotatable bonds in a molecule is a measure of its conformational flexibility. This descriptor is important in drug design as it influences the binding affinity of a molecule to its target. A moderate number of rotatable bonds is often desirable, as high flexibility can lead to a significant entropic penalty upon binding.

Hydrogen bond counts, specifically the number of hydrogen bond donors and acceptors, are critical for understanding a molecule's potential for intermolecular interactions. chemrxiv.orgchemrxiv.org These interactions are fundamental to molecular recognition processes, such as a drug binding to its receptor or the solvation of a compound. This compound possesses both hydrogen bond donor and acceptor sites. lookchem.com

A summary of the calculated molecular descriptors for this compound is presented in the table below.

Table 1: Molecular Descriptors for this compound

Molecular DescriptorValue
Hydrogen Bond Donor Count1 lookchem.com
Hydrogen Bond Acceptor Count2 lookchem.com
Rotatable Bond Count5 lookchem.com

The data indicates that this compound has one hydrogen bond donor, which is the hydrogen atom attached to the nitrogen. lookchem.com It has two hydrogen bond acceptors, the nitrogen atom and the oxygen atom of the methoxy (B1213986) group. lookchem.com The presence of five rotatable bonds suggests a notable degree of conformational flexibility for the molecule. lookchem.com

Research Applications and Functional Materials Development

Role as a Chemical Building Block in Advanced Organic Synthesis

As a substituted aniline (B41778), N-butyl-4-methoxyaniline serves as a valuable intermediate in the construction of more complex molecular architectures. The presence of the amine group, the aromatic ring, and the n-butyl and methoxy (B1213986) substituents allow for a range of chemical modifications, making it a versatile precursor in multi-step synthetic pathways.

While direct and extensive literature detailing the use of this compound in the synthesis of a wide array of complex amines and heterocyclic systems is not broadly available, the principles of organic synthesis suggest its potential in such applications. The core aniline structure is a common starting point for building nitrogen-containing heterocyclic compounds, which are significant in medicinal chemistry and materials science. The N-butyl group can influence the solubility and steric interactions of the resulting molecules.

The synthesis of heterocyclic compounds often involves the reaction of an aniline derivative with other reagents to form ring structures. For instance, anilines can react with dicarbonyl compounds or their equivalents to form various heterocyclic systems. The methoxy group on the aromatic ring of this compound can direct the position of further substitutions on the ring through its electron-donating nature.

In medicinal chemistry, a molecular scaffold is the core structure of a compound to which various functional groups are attached. While specific examples of this compound as a direct precursor for scaffold assembly are not widely documented in publicly available research, its constituent parts, 4-methoxyaniline (p-anisidine) and a butyl group, are common moieties in bioactive molecules. p-Anisidine (B42471) is recognized as a versatile intermediate in the synthesis of pharmaceuticals, serving as a scaffold for drug molecules where specific functionalizations can impart desired pharmacological activity nbinno.com. The butyl group can contribute to the lipophilicity of a molecule, which can be crucial for its biological activity and pharmacokinetic properties. The modular nature of organic synthesis allows for the incorporation of the this compound framework into larger, more complex molecules that may serve as scaffolds for the development of new therapeutic agents.

Contributions to Liquid Crystalline Material Science

The field of liquid crystals has seen significant advancements through the design and synthesis of new organic molecules that exhibit mesomorphic properties. While direct studies on this compound as a liquid crystal itself are not prominent, its structural components are integral to well-known liquid crystalline compounds. A notable example is N-(4-methoxybenzylidene)-4-butylaniline (MBBA), one of the first room-temperature nematic liquid crystals discovered. MBBA is synthesized from 4-methoxybenzaldehyde (B44291) and 4-butylaniline, highlighting the importance of the methoxy- and butyl-aniline moieties in the formation of liquid crystalline phases.

The mesophase behavior of a liquid crystal is determined by its molecular structure. For calamitic (rod-shaped) liquid crystals, the length, rigidity, and aspect ratio of the molecule are crucial factors. The combination of a rigid aromatic core and flexible alkyl chains, such as the butyl group, is a common design principle for inducing liquid crystalline phases.

The mesomorphic properties of materials derived from or related to this compound are influenced by the length of the alkyl chain. For instance, in homologous series of Schiff base liquid crystals, the length of the terminal alkoxy chain can affect the type of mesophase (e.g., nematic, smectic) and the transition temperatures between these phases researchgate.net. Generally, as the alkyl chain length increases, there is a tendency to stabilize smectic phases over nematic phases.

Table 1: Phase Transition Temperatures of a Representative Liquid Crystal (MBBA)

Transition Temperature (°C)
Crystal to Nematic 21

This table is for illustrative purposes, showing the phase transitions of the related compound MBBA.

Photoisomerization is a process where a molecule undergoes a structural change upon exposure to light of a specific wavelength. In the context of liquid crystals, this phenomenon can be used to alter the material's properties, such as its phase or alignment, with light. Azoxybenzene derivatives are a class of compounds that can exhibit photoisomerization.

The dielectric anisotropy of a liquid crystal is a measure of the difference in its dielectric permittivity parallel and perpendicular to the director (the average direction of the long axes of the molecules). This property is fundamental to the operation of most liquid crystal displays (LCDs), as it determines how the molecules will align in an electric field.

In the case of the related compound MBBA, it exhibits a negative dielectric anisotropy nih.gov. This means that the component of the dielectric constant perpendicular to the molecular axis is greater than the parallel component. The magnitude of the dielectric anisotropy is influenced by the molecular dipole moment and the angle it makes with the long molecular axis. The methoxy group in the 4-position of the aniline ring contributes significantly to the dipole moment of the molecule. The dielectric anisotropy is a key parameter for the electro-optical performance of liquid crystal devices, affecting properties such as the threshold voltage and response time.

Table 2: Dielectric Properties of a Representative Liquid Crystal (MBBA) at Room Temperature

Property Value
Dielectric Anisotropy (Δε) Negative
Perpendicular Dielectric Constant (ε⊥) ~5.1

This table provides illustrative dielectric properties for the related compound MBBA.

Development of Optoelectronic Materials

Optoelectronic materials are critical for a wide array of technologies that generate, detect, and control light. Organic molecules, with their tunable electronic properties and solution processability, are increasingly being investigated for these applications. Derivatives of 4-methoxyaniline have shown promise in this area, particularly in the development of charge transport and nonlinear optical materials.

In the field of organic electronics, particularly in devices like organic light-emitting diodes (OLEDs) and perovskite solar cells, hole transport materials (HTMs) play a crucial role in facilitating the efficient movement of positive charge carriers (holes). While direct studies on this compound as a primary HTM are not extensively documented, the broader class of 4-methoxyaniline derivatives has been a fertile ground for the design and synthesis of effective HTMs.

Researchers have synthesized novel hole-transporting materials incorporating N,N-di(4-methoxyphenyl)aminophenyl units. These materials have demonstrated significant power conversion efficiencies when utilized in perovskite solar cells, rivaling the performance of commonly used HTMs. The methoxy group on the aniline moiety is a key feature, as it acts as an electron-donating group, which is a desirable characteristic for hole-transporting molecules.

The general structure of these promising HTMs often involves a core to which multiple 4-methoxyaniline-containing arms are attached. This molecular design aims to enhance the material's morphological stability and hole mobility. The underlying principle is that the aniline nitrogen's lone pair of electrons can participate in delocalization across the aromatic system, a property that is modulated by the N-alkyl substituent. In the case of this compound, the butyl group would contribute to the molecule's solubility and film-forming properties, which are important practical considerations for device fabrication.

Derivative Class Application Key Findings
N,N-di(4-methoxyphenyl)aminophenyl-based materialsPerovskite Solar CellsAchieved power conversion efficiencies comparable to standard HTMs.
Methoxyaniline-substituted dibenzofuran (B1670420) derivativesPerovskite Solar CellsShow promise as cost-effective alternatives to widely used HTMs.

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to the intensity of incident light, enabling applications such as frequency conversion and optical switching. Organic molecules with a "push-pull" electronic structure, where an electron-donating group is conjugated with an electron-withdrawing group, are excellent candidates for NLO materials.

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are a well-studied class of compounds for NLO applications. Schiff bases derived from 4-methoxyaniline have demonstrated significant second and third-order NLO properties. The 4-methoxyaniline moiety serves as the electron-donating part of the molecule.

For instance, the reaction of 4-methoxyaniline with various substituted benzaldehydes yields Schiff bases with promising NLO characteristics. The synthesis of 4-chloro-4'-methoxy benzylideneaniline, a Schiff base derived from 4-methoxyaniline, has been reported, and its single crystals exhibit second and third-order NLO properties researchgate.net. The second harmonic generation (SHG) efficiency of this material was found to be significantly higher than that of the standard inorganic NLO material, potassium dihydrogen phosphate (B84403) (KDP) researchgate.net.

While specific research on Schiff bases derived directly from this compound is not prevalent, the established principles suggest that such a compound would also exhibit NLO properties. The butyl group would primarily influence the material's physical properties, such as solubility and crystal packing, which in turn can affect the macroscopic NLO response.

Schiff Base Example NLO Property Key Findings
4-chloro-4'-methoxy benzylideneanilineSecond and Third-Order NLOSHG efficiency is 3.7 times that of KDP researchgate.net.
N-(4-Chlorobenzylidene)-4-methoxyaniline-Prepared by the reaction of 4-methoxyaniline and 4-chlorobenzaldehyde (B46862) researchgate.net.

Catalytic Applications in Organic Transformations

The versatility of the aniline functional group makes this compound and its derivatives interesting candidates for applications in catalysis, both in the design of ligands for metal-catalyzed reactions and in the development of organocatalyst frameworks.

The nitrogen atom in this compound, with its lone pair of electrons, can coordinate to metal centers, making it a potential ligand for transition metal catalysts. The electronic properties of the ligand, influenced by the methoxy and butyl groups, can modulate the reactivity and selectivity of the metal catalyst.

Schiff bases derived from 4-methoxyaniline have been extensively used as ligands in coordination chemistry researchgate.net. These ligands can form stable complexes with a variety of metal ions. For example, a zinc(II) complex of meso-tetraphenylporphyrin with 4-methoxyaniline as an axial ligand has been synthesized and characterized. This demonstrates the ability of 4-methoxyaniline to act as a coordinating ligand.

While direct catalytic applications of metal complexes with this compound as a ligand are not widely reported, the foundational studies with 4-methoxyaniline suggest a viable path for future research. The butyl group could enhance the solubility of the resulting metal complex in organic solvents, which is advantageous for homogeneous catalysis.

Ligand Type Metal Complex Example Potential Application
4-methoxyanilineZinc(II) meso-tetraphenylporphyrin complexPhotosensitizers in photodynamic therapy
Schiff bases from 4-methoxyanilineVarious transition metal complexesHomogeneous catalysis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. Aniline derivatives can act as organocatalysts, for example, in reactions proceeding through enamine or iminium ion intermediates.

While there is a lack of specific research demonstrating this compound as a primary organocatalyst, its parent compound, 4-methoxyaniline (p-anisidine), is used as a starting material in various catalyzed reactions. For instance, p-anisidine can be used in the diastereoselective and enantioselective synthesis of CF3-substituted aziridines catalyzed by a chiral Brønsted acid. It is also employed in multicomponent reactions to prepare complex organic molecules.

The potential for this compound to act as an organocatalyst would stem from the basicity of the nitrogen atom and its ability to form hydrogen bonds or participate in other non-covalent interactions to activate substrates. The electron-donating methoxy group would enhance the nucleophilicity of the nitrogen, a key property for many organocatalytic cycles. Further research is needed to explore the development of organocatalyst frameworks based on this compound.

Compound Role in Catalysis Type of Reaction
p-AnisidineStarting MaterialDiastereoselective and enantioselective synthesis of aziridines
p-AnisidineReactantMulti-component Povarov reaction

Structure Activity and Structure Property Relationship Studies of N Butyl 4 Methoxyaniline Analogues

Influence of Alkyl Chain Length on Molecular Behavior

The length of the N-alkyl chain in 4-methoxyaniline derivatives is a critical determinant of their molecular behavior. Altering the chain from a methyl to a butyl group, and beyond, systematically changes the physicochemical properties of the molecule, primarily due to variations in size, lipophilicity, and intermolecular forces.

Key Research Findings:

Lipophilicity and Solubility: As the alkyl chain length increases, the nonpolar character of the molecule is enhanced. This leads to increased lipophilicity (fat-solubility) and a corresponding decrease in hydrophilicity (water-solubility).

Van der Waals Forces: Longer alkyl chains provide a larger surface area, leading to stronger van der Waals interactions between molecules. This trend generally results in higher boiling points and melting points as the chain length increases within a homologous series.

Steric Hindrance: While a linear chain like the n-butyl group offers flexibility, increasing its length can introduce a degree of steric hindrance around the nitrogen atom, potentially influencing its reactivity and ability to participate in hydrogen bonding.

Table 1: Predicted Trends in Physicochemical Properties of N-Alkyl-4-methoxyaniline Derivatives with Increasing Chain Length This table illustrates general expected trends based on fundamental chemical principles.

Derivative Name Alkyl Chain Relative Lipophilicity Expected Boiling Point Trend Expected Water Solubility Trend
N-methyl-4-methoxyaniline -CH₃ Low Lowest Highest
N-ethyl-4-methoxyaniline -CH₂CH₃ Moderate Higher Lower
N-propyl-4-methoxyaniline -CH₂CH₂CH₃ High Higher Lower

Effects of Aromatic Substituents on Electronic and Steric Properties

Electronic Effects:

Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). The parent molecule, N-butyl-4-methoxyaniline, contains two activating, ortho-para directing groups: the methoxy (B1213986) (-OCH₃) group and the N-butylamino (-NHC₄H₉) group. libretexts.org

Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH) or additional alkyl groups donate electron density to the ring, further activating it towards electrophilic aromatic substitution. unl.edu This makes the ring more nucleophilic and increases the rate of reaction.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), or carbonyl (-C=O) pull electron density away from the ring. libretexts.org This deactivates the ring, making it less reactive in electrophilic substitution reactions. libretexts.org EWGs typically direct incoming electrophiles to the meta position. libretexts.org

Steric Effects:

Steric hindrance refers to the spatial arrangement of atoms and groups within a molecule that can impede chemical reactions.

Ortho vs. Para Substitution: The existing groups on this compound direct new substituents to the ortho and para positions. However, the bulkiness of both the substituent and the N-butyl group can hinder attack at the ortho position (adjacent to the amino group). youtube.com Consequently, para-substituted products are often favored as they are sterically less hindered. libretexts.org

Influence on Reactivity: A bulky substituent ortho to the N-butylamino group can restrict the rotation of the butyl chain and affect the planarity of the molecule, influencing its electronic properties and intermolecular interactions.

Table 2: Predicted Effects of Aromatic Substituents on the Reactivity of this compound

Substituent (at C2 or C3) Type Effect on Ring Reactivity Preferred Position of Further Substitution
-NO₂ Electron-Withdrawing Deactivating Meta to the substituent
-Cl Electron-Withdrawing (Inductive), Electron-Donating (Resonance) Deactivating Ortho, Para to existing groups
-CH₃ Electron-Donating Activating Ortho, Para to existing groups

Isomeric Effects and Stereochemical Considerations in Derivatives

The placement of substituents on the aromatic ring leads to constitutional isomers with distinct properties. Furthermore, the introduction of chiral centers can result in stereoisomers.

Isomeric Effects:

Physical Properties: Isomers often exhibit different melting points, boiling points, and solubilities. For example, a para-substituted derivative may have a higher melting point than its ortho or meta counterparts due to more efficient packing in a crystal lattice.

Molecular Interactions: The specific arrangement of functional groups affects how a molecule interacts with its neighbors. Studies on related systems, such as 2-methoxyaniline with isomeric cresols, show that the position of a methyl group on an adjacent ring significantly alters intermolecular forces like hydrogen bonding and dipole-dipole interactions. researchgate.net

Stereochemical Considerations:

While this compound itself is achiral, its derivatives can contain stereocenters.

Chirality: Introducing a chiral center, for instance by adding a substituent with a stereocenter or by modifying the N-butyl group (e.g., to a sec-butyl group), would result in enantiomers.

Diastereomers: If a molecule contains two or more stereocenters, diastereomers can exist. These are stereoisomers that are not mirror images and have different physical and chemical properties. For example, studies of compounds with multiple chiral centers show that different diastereomers can adopt distinct preferred conformations in solution and in the solid state. researchgate.net

Comparative Analysis with Related Aniline (B41778) Derivatives (e.g., N-(tert-butyl)-4-methoxyaniline)

Comparing this compound with its branched isomer, N-(tert-butyl)-4-methoxyaniline, highlights the critical role of steric bulk on molecular properties. The primary difference between these two molecules is the arrangement of the butyl group attached to the nitrogen atom.

Key Differences:

Steric Hindrance: The tert-butyl group is significantly bulkier and more sterically demanding than the linear n-butyl group. youtube.com This increased bulk around the nitrogen atom in N-(tert-butyl)-4-methoxyaniline has several consequences:

It shields the nitrogen's lone pair of electrons, potentially reducing its basicity and nucleophilicity compared to the n-butyl analogue.

It creates substantial steric hindrance that can block or slow down reactions involving the nitrogen atom or the adjacent ortho positions on the aromatic ring. libretexts.org

Molecular Shape and Flexibility: The n-butyl group is flexible and can adopt various conformations. In contrast, the tert-butyl group is rigid and locks the local geometry. This affects how the molecules pack in the solid state and interact in solution.

Reactivity in Substitution Reactions: In electrophilic aromatic substitution, the extreme bulk of the tert-butyl group would strongly disfavor substitution at the ortho positions, leading to a very high selectivity for the para product (if the para position were available).

Table 3: Comparative Analysis of N-butyl- vs. N-(tert-butyl)-4-methoxyaniline

Feature This compound N-(tert-butyl)-4-methoxyaniline
Structure of Alkyl Group Linear Chain: -CH₂(CH₂)₂CH₃ Branched: -C(CH₃)₃
Steric Hindrance at Nitrogen Moderate High
Flexibility of Alkyl Group High Low (Rigid)
Accessibility of N Lone Pair More accessible Less accessible

| Predicted Reactivity at Ortho Position | Reduced relative to para | Severely reduced |

Concluding Remarks and Future Research Outlook

Summary of Key Research Findings and Current Challenges

N-butyl-4-methoxyaniline is a secondary aromatic amine with the chemical formula C₁₁H₁₇NO. lookchem.com Its structure consists of a butyl group and a methoxy (B1213986) group attached to an aniline (B41778) core, which imparts specific physicochemical properties that are of interest in organic synthesis and materials science.

Key Research Findings:

Synthesis: The primary synthetic route to this compound involves the reductive amination of p-anisidine (B42471) with butyraldehyde (B50154) or the N-alkylation of p-anisidine with a butyl halide. lookchem.com Another documented method is the reaction of para-methoxynitrobenzene with butyraldehyde in the presence of a palladium on activated charcoal catalyst and ammonium (B1175870) formate (B1220265). lookchem.com

Chemical Properties: The compound is characterized by a molecular weight of 179.26 g/mol . lookchem.com Computational studies on analogous substituted anilines suggest that the electronic properties of the molecule are influenced by the interplay between the electron-donating methoxy group and the alkyl substituent on the nitrogen atom. These properties are crucial in determining its reactivity and potential applications.

Spectroscopic Data: While comprehensive spectroscopic data is not widely published, some ¹H NMR data for this compound is available, showing characteristic peaks for the aromatic protons, the methoxy group, and the butyl chain.

Current Challenges:

A significant challenge in the study of this compound is the limited amount of publicly available research. Much of the existing data is derived from studies on structurally similar compounds, which, while useful for drawing analogies, does not replace the need for direct investigation. Specific challenges include:

Lack of Detailed Synthetic Optimization: While general synthetic routes are known, detailed studies on reaction optimization, catalyst efficiency, and scalability for the synthesis of this compound are not extensively reported.

Incomplete Physicochemical Characterization: A comprehensive experimental characterization of its physical and chemical properties, including its thermal and photochemical stability, is not readily available.

Limited Application-Specific Research: There is a dearth of published research exploring the specific applications of this compound in areas such as dye and polymer chemistry, materials science, and as a corrosion inhibitor, although the properties of related anilines suggest potential in these fields.

Emerging Avenues for Novel Synthetic Route Development

Future research could focus on developing more efficient, sustainable, and selective synthetic methods for this compound and other N-alkylanilines.

Potential Research Directions:

Catalytic N-Alkylation: The development of novel catalysts, particularly those based on earth-abundant and non-precious metals, for the selective N-alkylation of anilines with alcohols presents a promising green alternative to traditional methods that use alkyl halides. nih.govacs.orgcas.cnacs.orgrsc.org

Reductive Amination Methodologies: Further exploration of reductive amination reactions using environmentally benign reducing agents and catalysts could lead to more efficient and atom-economical syntheses.

Flow Chemistry: The application of continuous flow technologies could offer advantages in terms of reaction control, safety, and scalability for the synthesis of this compound.

Exploration of Undiscovered Reactivity Pathways

The reactivity of this compound is largely unexplored. Future studies could investigate its behavior in a variety of organic transformations.

Potential Areas of Investigation:

Electrophilic Aromatic Substitution: The influence of the N-butyl and 4-methoxy groups on the regioselectivity of electrophilic aromatic substitution reactions on the aniline ring warrants investigation.

Oxidative Coupling Reactions: The electrochemical oxidation of N-alkylanilines is known to produce a variety of products through different reaction pathways. researchgate.netresearchgate.netresearchgate.net A detailed study of the electrochemical behavior of this compound could reveal interesting reactivity and potential for the synthesis of novel compounds.

C-H Functionalization: Modern synthetic methods focusing on the direct functionalization of C-H bonds could be applied to this compound to create more complex and valuable molecules.

Advanced Computational Modeling for Predictive Design and Material Innovation

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, which can guide experimental research.

Future Computational Studies Could Include:

Density Functional Theory (DFT) Calculations: DFT studies can be employed to investigate the electronic structure, conformational preferences, and spectroscopic properties of this compound. researchgate.netnih.govumn.eduacs.orgyoutube.comnih.gov This can provide insights into its reactivity and potential as a building block for new materials.

Quantitative Structure-Property Relationship (QSPR) Modeling: QSPR models can be developed to predict the properties of this compound and its derivatives, such as their solubility, stability, and potential biological activity.

Molecular Dynamics Simulations: These simulations could be used to study the behavior of this compound in different environments, for example, its interaction with metal surfaces in the context of corrosion inhibition.

Interdisciplinary Research Opportunities

The unique combination of functional groups in this compound opens up possibilities for interdisciplinary research.

Potential Interdisciplinary Applications:

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.